molecular formula C45H53NO22 B2662798 Fmoc-Thr(beta-D-Lac(Ac)7)-OH CAS No. 657395-98-7

Fmoc-Thr(beta-D-Lac(Ac)7)-OH

Cat. No.: B2662798
CAS No.: 657395-98-7
M. Wt: 959.904
InChI Key: OWMZHUQIGVVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of threonine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound also contains a beta-D-lactose moiety with seven acetyl groups. This unique structure makes it valuable in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves several steps:

    Protection of Threonine: Threonine is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

    Glycosylation: The protected threonine is then glycosylated with beta-D-lactose, which is acetylated to introduce the seven acetyl groups.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(beta-D-Lac(Ac)7)-OH undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

    Hydrolysis: The acetyl groups on the beta-D-lactose moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Deprotected Threonine Derivative: After Fmoc removal.

    Peptide Conjugates: When coupled with other amino acids or peptides.

    Deacetylated Lactose Derivative: After hydrolysis of acetyl groups.

Scientific Research Applications

Chemistry

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of glycosylation in protein function. It is also used in the development of glycopeptide-based vaccines and therapeutics.

Medicine

This compound is used in the synthesis of glycopeptides that mimic natural glycoproteins

Industry

In the pharmaceutical industry, this compound is used in the development of novel therapeutics and diagnostic tools. It is also used in the production of glycopeptide antibiotics, which are effective against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves its incorporation into peptides and proteins. The beta-D-lactose moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The acetyl groups can be selectively removed to study the effects of deacetylation on protein activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr-OH: A simpler derivative of threonine without the beta-D-lactose moiety.

    Fmoc-Ser(beta-D-Lac(Ac)7)-OH: A similar compound where threonine is replaced with serine.

    Fmoc-Thr(beta-D-Glc(Ac)7)-OH: A derivative where beta-D-lactose is replaced with beta-D-glucose.

Uniqueness

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is unique due to its combination of the Fmoc-protected threonine and the acetylated beta-D-lactose moiety. This structure allows for the study of glycosylation and its effects on protein function, making it a valuable tool in biochemical and pharmaceutical research.

Properties

IUPAC Name

3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZHUQIGVVXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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